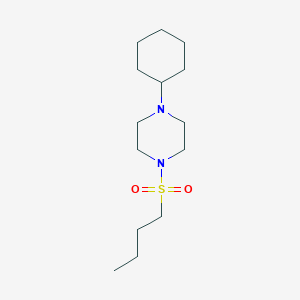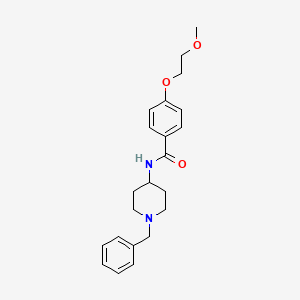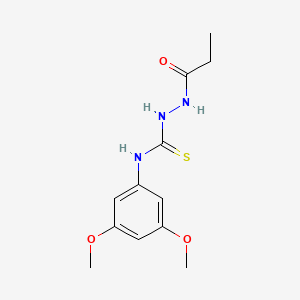
1-(butylsulfonyl)-4-cyclohexylpiperazine
Overview
Description
1-(Butylsulfonyl)-4-cyclohexylpiperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. It is also known as BSC-1 and is a potent and selective antagonist of the 5-HT7 receptor. In recent years, there has been a growing interest in this compound due to its potential benefits in treating various neurological disorders.
Scientific Research Applications
Enzyme Inhibition Studies 1-(Butylsulfonyl)-4-cyclohexylpiperazine derivatives have been explored for their potential as enzyme inhibitors. A study highlighted the synthesis and evaluation of a series of 1-arylsulfonyl-4-phenylpiperazine derivatives, revealing moderate inhibition effects against α-glucosidase, lipoxygenase, acetylcholinesterase, and butyryl cholinesterase enzymes. This research suggests the applicability of such compounds in the development of therapeutic agents targeting these enzymes (Abbasi et al., 2017).
Catalytic Applications The synthesis and application of novel nanosized N-sulfonated Brönsted acidic catalysts, including derivatives of this compound, have been reported for facilitating chemical reactions. These catalysts have been employed to promote the synthesis of polyhydroquinoline derivatives through the Hantzsch condensation under solvent-free conditions, showcasing their utility in green chemistry and organic synthesis (Goli-Jolodar et al., 2016).
Receptor Antagonist Development Research into diphenyl sulfoxides, structurally related to this compound, has led to the discovery of selective antagonists for the muscarinic M2 receptor. These findings contribute to the development of novel therapeutic agents targeting muscarinic receptors, with potential applications in treating various neurological disorders (Kozlowski et al., 2000).
Ionic Catalysts for Organic Synthesis The preparation and application of 1,4-disulfopiperazine-1,4-diium chloride as an efficient dicationic ionic catalyst demonstrates the role of sulfonated piperazine derivatives in catalyzing the N-Boc protection of amines. This research underscores the importance of such catalysts in enhancing reaction selectivity, yields, and efficiency in organic synthesis (Ghauri Koodehi et al., 2017).
Sulfonamide Synthesis A novel approach for the synthesis of sulfonamides using p-nitrophenylsulfonates has been explored, offering a new method for the preparation of sulfonamides with potent activity at adenosine A2B receptors. This research contributes to the development of more efficient synthetic routes for bioactive sulfonamides, highlighting the versatility of sulfonated piperazine derivatives (Yan et al., 2006).
properties
IUPAC Name |
1-butylsulfonyl-4-cyclohexylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2S/c1-2-3-13-19(17,18)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h14H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLXJRCAMJLVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4623828.png)
![N-[4-(aminosulfonyl)phenyl]-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4623830.png)
![N-(3,5-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4623837.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4623842.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4623853.png)

![5-methyl-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide](/img/structure/B4623864.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide](/img/structure/B4623874.png)
![N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4623879.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylacrylamide](/img/structure/B4623886.png)
![(2,4-dimethoxy-3-methylbenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4623893.png)

![ethyl {[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B4623933.png)